Flestolol - 100511-22-6

Flestolol

Catalog Number: EVT-10916483
CAS Number: 100511-22-6
Molecular Formula: C15H22FN3O4
Molecular Weight: 327.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Flestolol is primarily sourced from chemical synthesis processes involving specific precursors. Its development has been documented in several scientific publications, detailing its pharmacokinetics and pharmacodynamics .

Classification
  • Type: Beta-adrenergic receptor antagonist
  • Chemical Class: Small molecule drug
  • CAS Number: 87721-62-8
Synthesis Analysis

Methods

The synthesis of flestolol involves a multi-step process:

  1. Acylation Step: The initial step involves the acylation of 2-fluorobenzoyl chloride with glycidol, resulting in the formation of 2,3-epoxypropyl 2-fluorobenzoate.
  2. Formation of Amine Intermediate: The next step involves the reaction of the intermediate with an amine, specifically (2-amino-2-methyl-propyl)-urea, which is synthesized from the reaction of 1,1-dimethylethylenediamine with urea.
  3. Final Product Formation: The final reaction yields flestolol through careful control of reaction conditions to ensure high yield and purity .

Technical Details

The industrial production of flestolol adheres to similar synthetic routes but operates on a larger scale, employing advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.

Molecular Structure Analysis

Structure

Flestolol has a complex molecular structure characterized by the following details:

  • Molecular Formula: C15H22FN3O4
  • Molecular Weight: 327.3513 g/mol
  • Stereochemistry: The compound is racemic with no defined stereocenters.

The structural representation includes a fluorobenzene moiety linked to a hydroxypropyl group, contributing to its pharmacological activity.

Data

  • InChI Key: ZPLOQFLCMVIWRY-UHFFFAOYSA-N
  • SMILES Notation: CC(C)(CNC(N)=O)NCC(O)COC(=O)C1=C(F)C=CC=C1...
Chemical Reactions Analysis

Reactions

Flestolol undergoes various chemical reactions, including:

  1. Hydrolysis: Due to the presence of ester functional groups, it is particularly susceptible to hydrolysis.
  2. Oxidation and Reduction: These reactions can occur under specific conditions using common reagents such as acids or bases.

Technical Details

Common reagents for hydrolysis include dilute hydrochloric acid or sodium hydroxide under controlled conditions. Major products from hydrolysis include 2-fluorobenzoic acid and corresponding alcohols .

Mechanism of Action

Flestolol functions primarily as a beta-adrenergic receptor antagonist. By blocking these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This mechanism leads to decreased heart rate and myocardial contractility, making it useful in treating conditions such as hypertension and arrhythmias .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: 1.242 g/cm³
  • Boiling Point: 491.3 °C at 760 mmHg
  • Flash Point: 250.9 °C

Chemical Properties

Flestolol is stable under normal conditions but may undergo hydrolysis in the presence of moisture due to its ester linkages. Its solubility characteristics are influenced by its molecular structure, allowing it to interact effectively with biological systems.

Relevant Data or Analyses

The pharmacokinetics indicate that flestolol exhibits linear kinetics across multiple doses, with consistent half-lives and total body clearances observed in clinical studies .

Applications

Flestolol has significant applications in scientific research and clinical settings:

  • Cardiovascular Treatments: It is primarily used for managing myocardial dysfunctions and arrhythmias due to its rapid onset and short duration of action.
  • Research Applications: Flestolol serves as a model compound for studying beta-adrenergic receptor antagonism in pharmacological research .
Historical Development and Discovery of Ultra-Short-Acting β-Adrenergic Blockers

The development of β-adrenergic receptor antagonists represents one of the most transformative advancements in cardiovascular pharmacology. Sir James Black's pioneering work in the late 1950s established the fundamental principle that blocking myocardial β-receptors could reduce oxygen demand in angina pectoris rather than focusing solely on increasing oxygen supply through vasodilation. This conceptual breakthrough led to the synthesis of pronethalol in 1962, recognized as the first clinically useful β-blocker, followed by the more potent and widely applicable propranolol in 1964 [1] [6]. These early non-selective β-blockers (classified as first-generation) demonstrated significant clinical utility but possessed pharmacokinetic limitations including prolonged durations of action and variable elimination half-lives, making rapid titration or immediate reversal of effects challenging, particularly in critical care or perioperative settings [1] [4].

The discovery of β-adrenergic receptor subtypes (β₁ primarily cardiac, β₂ primarily vascular/bronchial, and the later identified β₃) by Lands and colleagues in 1967 spurred the development of second-generation agents (β₁-selective blockers like metoprolol and atenolol) and third-generation agents with vasodilatory properties (like carvedilol and labetalol) [1] [6] [7]. However, a significant unmet need remained for agents whose effects could be precisely controlled and rapidly terminated. This pharmacodynamic imperative drove the search for ultra-short-acting β-blockers, compounds designed with intrinsic structural features ensuring rapid metabolic inactivation independent of renal or hepatic function [2] [3].

Flestolol emerged as a direct response to this need. Synthesized through a deliberate chemical strategy, its structure incorporates a metabolically labile ester linkage attached to the aryloxypropanolamine backbone characteristic of many β-blockers [8]. Specifically, 2-Fluorobenzoyl chloride is acylated with glycidol to form an epoxypropyl ester intermediate. This intermediate is then reacted with the uniquely structured urea-containing amine [(2-Amino-2-methyl-propyl)-urea] to yield flestolol [8]. This ester moiety is the key to its ultra-short action, serving as an optimal substrate for ubiquitous plasma esterases. Hydrolysis of this ester bond rapidly generates inactive, water-soluble metabolites, primarily 2-fluorobenzoic acid and the corresponding diol-urea derivative, which are readily eliminated [2]. This fundamental design principle – engineering rapid metabolic inactivation via ubiquitous enzymes – established flestolol as a prototype titratable β-adrenergic blocker [2] [3].

Table 1: Evolution of Beta-Blockers and Flestolol's Pharmacokinetic Positioning

GenerationKey CharacteristicsRepresentative AgentsTypical Elimination Half-Life (Hours)Primary Elimination Route
FirstNonselective (β₁/β₂)Propranolol, Pronethalol, Timolol3-6 (Propranolol)Hepatic metabolism
Secondβ₁-SelectiveAtenolol, Metoprolol6-7 (Atenolol), 3-7 (Metoprolol)Renal (Atenolol), Hepatic (Metoprolol)
Thirdβ-blockade + Vasodilation (α₁-block/β₃-agonism/NO)Carvedilol, Labetalol, Nebivolol6-10 (Carvedilol), 5-8 (Labetalol)Hepatic metabolism
Ultra-Short-ActingEsterase metabolism, TitratableFlestolol, Esmolol0.12 (7.2 min), 0.15 (9 min)Plasma Esterases

Properties

CAS Number

100511-22-6

Product Name

Flestolol

IUPAC Name

[3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl] 2-fluorobenzoate

Molecular Formula

C15H22FN3O4

Molecular Weight

327.35 g/mol

InChI

InChI=1S/C15H22FN3O4/c1-15(2,9-18-14(17)22)19-7-10(20)8-23-13(21)11-5-3-4-6-12(11)16/h3-6,10,19-20H,7-9H2,1-2H3,(H3,17,18,22)

InChI Key

ZPLOQFLCMVIWRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)N)NCC(COC(=O)C1=CC=CC=C1F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.